Viskaldix

Description

Properties

CAS No. |

71789-16-7 |

|---|---|

Molecular Formula |

C28H40ClN5O5S |

Molecular Weight |

594.2 g/mol |

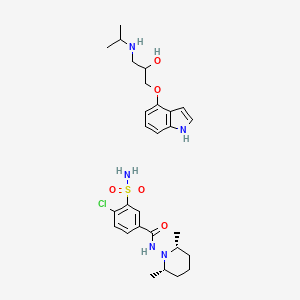

IUPAC Name |

4-chloro-N-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide;1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C14H20ClN3O3S.C14H20N2O2/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);3-7,10-11,15-17H,8-9H2,1-2H3/t9-,10+; |

InChI Key |

MDPWVQYJTOOQRZ-JMVWIVNTSA-N |

SMILES |

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |

Canonical SMILES |

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |

Synonyms |

clopamide - pindolol clopamide, pindolol drug combination Viskaldix VKB-105 |

Origin of Product |

United States |

Foundational & Exploratory

Viskaldix in Hypertension: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Viskaldix, a combination antihypertensive agent, in the management of hypertension. This compound leverages the synergistic effects of its two active components: pindolol, a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), and clopamide, a thiazide-like diuretic. This document provides a comprehensive overview of their individual and combined pharmacological actions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Pindolol: Beta-Blockade with Intrinsic Sympathomimetic Activity

Pindolol's primary mechanism in reducing blood pressure involves its interaction with beta-adrenergic receptors. Unlike many other beta-blockers, pindolol exhibits a unique dual action: it acts as both an antagonist and a partial agonist at these receptors.

Non-Selective Beta-Adrenergic Receptor Blockade

Pindolol is a non-selective beta-blocker, meaning it competitively inhibits both β1- and β2-adrenergic receptors.[1] The blockade of β1-receptors, predominantly located in the heart, leads to a reduction in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), particularly during states of increased sympathetic tone such as exercise.[1] This results in a decrease in cardiac output, a key determinant of blood pressure. The antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. However, the clinical significance of β2-blockade in its antihypertensive effect is complex and is partially offset by other properties of the drug.

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of pindolol is its intrinsic sympathomimetic activity (ISA), which means it also partially activates beta-adrenergic receptors.[1] This partial agonism is particularly evident at rest when sympathetic tone is low. The ISA of pindolol helps to mitigate some of the common side effects associated with pure beta-blockers, such as marked bradycardia (a significant slowing of the heart rate) and a pronounced reduction in resting cardiac output.[2][3] In hypertensive patients with lower pretreatment heart rates (less than 80 beats per minute), the ISA of pindolol can balance its beta-blocking effects, resulting in little change in heart rate.[2]

The antihypertensive effect of pindolol is attributed to a combination of mechanisms that evolve over time. Initially, the reduction in blood pressure is primarily due to a decrease in cardiac output.[4] With long-term treatment, a decrease in systemic vascular resistance becomes a more significant contributor to its blood pressure-lowering effect.[4]

Signaling Pathway of Pindolol

Pindolol's interaction with beta-adrenergic receptors modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. As a competitive antagonist, it blocks the binding of catecholamines like norepinephrine and epinephrine, thereby preventing the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. As a partial agonist, it can weakly stimulate this pathway.

Caption: Pindolol's dual action on the β-adrenergic signaling pathway.

Quantitative Data: Hemodynamic Effects of Pindolol

The following table summarizes the hemodynamic effects of pindolol in hypertensive patients from a comparative study.

| Parameter | Pindolol (5-15 mg/day for 6 months) | Metoprolol (100-300 mg/day for 6 months) |

| Blood Pressure Reduction (mmHg) | 21.9 / 10.9 | 17.1 / 11.8 |

| Heart Rate Reduction (beats/min) | 5.2 | 10.7 |

| Vascular Resistance in Calves (at rest) | Reduced | Tended to increase |

| Forearm Vascular Resistance (at rest) | Reduced | Reduced |

| Data from a double-blind study in 36 patients with essential hypertension.[5][6][7] |

Clopamide: Thiazide-Like Diuretic Action

Clopamide is a thiazide-like diuretic that lowers blood pressure primarily by reducing extracellular fluid volume through its action on the kidneys.[8]

Inhibition of the Na+/Cl- Symporter

The primary site of action for clopamide is the distal convoluted tubule (DCT) of the nephron.[8] Here, it inhibits the sodium-chloride (Na+/Cl-) symporter on the luminal membrane of the tubular cells.[8] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[8]

Diuresis and Natriuresis

By blocking Na+ and Cl- reabsorption, clopamide increases their excretion in the urine (natriuresis and chloruresis).[8] As water follows sodium osmotically, this leads to an increase in urine output (diuresis) and a subsequent reduction in plasma and extracellular fluid volume.[8] This decrease in blood volume lowers cardiac output and, consequently, blood pressure.

Vasodilatory Effects

In addition to its diuretic action, clopamide, like other thiazide-like diuretics, is believed to have direct vasodilatory properties, which may contribute to its long-term antihypertensive effect by reducing peripheral vascular resistance.[8] The exact mechanism of this vasodilation is not fully understood but may involve the relaxation of smooth muscle cells in blood vessels.[8]

Mechanism of Action of Clopamide in the Distal Convoluted Tubule

The following diagram illustrates the mechanism of action of clopamide at the cellular level in the distal convoluted tubule.

Caption: Clopamide's inhibition of the Na+/Cl- symporter in the DCT.

Quantitative Data: Effect of Clopamide on Urinary Electrolyte Excretion

The table below presents data on the urinary excretion of electrolytes following different oral doses of clopamide in normal volunteers.

| Dose of Clopamide | Total Sodium Output (mmol) | Total Chloride Output (mmol) | Total Potassium Output (mmol) |

| 5 mg | ~150 | ~150 | ~40 |

| 10 mg | ~160 | ~160 | ~45 |

| 20 mg | ~170 | ~170 | ~50 |

| Data from a study in normal volunteers. There was little difference between the total sodium and chloride output after each dose, suggesting that 5 mg may have been close to the top of the dose-response curve.[9][10][11] |

This compound: Synergistic Antihypertensive Action

The combination of pindolol and clopamide in this compound provides a synergistic approach to blood pressure control. The diuretic action of clopamide complements the beta-blocking effects of pindolol. The initial reduction in blood volume caused by clopamide can lead to a reflex increase in sympathetic activity and renin release, which would normally counteract the blood pressure-lowering effect. Pindolol's beta-blocking activity effectively blunts this reflex tachycardia and inhibits renin release, thus enhancing the overall antihypertensive efficacy.

Quantitative Data: Efficacy of this compound in Hypertension

Clinical trials have demonstrated the effectiveness of the pindolol and clopamide combination in managing essential hypertension.

| Study | Patient Population | Treatment | Mean Blood Pressure Reduction |

| Crowder & Cameron (1979)[12] | 8989 patients with essential hypertension | This compound (10 mg pindolol / 5 mg clopamide) 1 tablet daily | Not specified, but "excellent blood pressure control in the majority (75%) of cases" |

| Török et al. (1979)[13] | 15 patients with moderate hypertension | This compound (mean dose of 2 tablets daily) | Significant reduction (specific values not in abstract) |

| [Bulgarian Study] (1979)[14] | 15 patients with arterial hypertension | This compound (1-2 tablets daily) | Reduction of >10 mmHg in systolic and diastolic pressure in 2/3 of patients |

Experimental Protocols

This section outlines the general methodologies employed in clinical trials evaluating the efficacy and mechanism of action of this compound and its components.

General Clinical Trial Workflow for Antihypertensive Agents

Caption: General clinical trial workflow for antihypertensive agents.

Key Methodologies from Cited Studies

-

Patient Population: Studies on this compound and its components typically enroll adult patients with mild to moderate essential hypertension.[12][13][14] Key inclusion criteria often involve specific ranges for supine or standing diastolic and systolic blood pressure. Exclusion criteria commonly include secondary hypertension, severe renal or hepatic impairment, and contraindications to beta-blockers or diuretics.

-

Study Design: Many studies employ a randomized, double-blind, placebo-controlled, or active-comparator design.[5] Some long-term studies may be open-label.[12] A washout period, where patients discontinue previous antihypertensive medications, is often included before randomization to establish a baseline blood pressure.[15]

-

Dosage and Administration: The dosage of this compound is typically initiated at one tablet daily (10 mg pindolol / 5 mg clopamide) and may be titrated upwards based on the patient's blood pressure response.[13][14]

-

Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: The primary endpoint is usually the change from baseline in seated or standing systolic and diastolic blood pressure.[16]

-

Secondary Efficacy Endpoints: These may include the proportion of patients achieving a target blood pressure, changes in heart rate, and effects on hemodynamic parameters measured by techniques like venous occlusion plethysmography.[5]

-

Safety Assessments: Safety is evaluated by monitoring adverse events, laboratory parameters (including serum electrolytes like potassium), and vital signs throughout the study.[12][13]

-

-

Measurement of Hemodynamic Parameters: In studies assessing the detailed mechanism of action, hemodynamic parameters such as cardiac output, stroke volume, and peripheral vascular resistance are measured using techniques like thermodilution or impedance cardiography.[17]

-

Assessment of Diuretic Effect: The diuretic and natriuretic effects of clopamide are quantified by measuring 24-hour urinary volume and the excretion of sodium, potassium, and chloride.[9][10]

Conclusion

This compound exerts its antihypertensive effect through a dual mechanism of action that combines the beta-blocking and intrinsic sympathomimetic properties of pindolol with the diuretic and potential vasodilatory effects of clopamide. This synergistic combination allows for effective blood pressure reduction while potentially mitigating some of the adverse effects associated with either component used as monotherapy. The detailed understanding of these core mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and optimal clinical application of such combination therapies in the management of hypertension.

References

- 1. Pindolol: Package Insert / Prescribing Information [drugs.com]

- 2. Research Portal [iro.uiowa.edu]

- 3. Effect of beta blockade and intrinsic sympathomimetic activity on exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haemodynamic effects of pindolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haemodynamic effects of metoprolol and pindolol: a comparison in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Haemodynamic effects of metoprolol and pindolol: a comparison in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A multi-centre general practice trial of a pindolol/clopamide combination ('this compound') in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-years' study with a combination of pindolol and clopamide ('this compound') in patients with moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [this compound in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CV Pharmacology | Diuretics [cvpharmacology.com]

- 16. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 17. Comparison of the effects of pindolol and atenolol on hemodynamic function in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of the Pindolol and Clopamide Combination: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the fixed-dose combination of pindolol and clopamide, an antihypertensive therapeutic agent. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the individual components and their synergistic interaction. This guide details the mechanisms of action, pharmacokinetic and pharmacodynamic properties, and presents detailed experimental protocols for the evaluation of this combination therapy. Quantitative data are summarized in tabular format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular and physiological effects of this drug combination.

Introduction

Hypertension is a major risk factor for cardiovascular diseases, and combination therapy is a cornerstone of its management. The combination of a beta-blocker and a diuretic is a well-established and effective strategy for blood pressure control. This guide focuses on the specific combination of pindolol, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), and clopamide, a thiazide-like diuretic. This combination leverages two distinct and complementary mechanisms to achieve a more potent antihypertensive effect than either agent alone.[1][2]

Pindolol's unique property of ISA results in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking this activity. Clopamide, by inhibiting the sodium-chloride symporter in the kidneys, promotes the excretion of sodium and water, thereby reducing blood volume.[3] This document will explore the synergistic pharmacological effects of their co-administration.

Pharmacological Profile of Pindolol

Pindolol is a non-selective beta-adrenergic antagonist that competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding to both β1- and β2-adrenergic receptors.[4]

Mechanism of Action

The primary mechanism of action of pindolol involves the blockade of β1-adrenergic receptors, predominantly located in the heart. This leads to a reduction in heart rate, myocardial contractility, and cardiac output, ultimately lowering blood pressure. The blockade of β2-receptors in peripheral blood vessels contributes to its antihypertensive effect.

A distinguishing feature of pindolol is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at beta-adrenergic receptors.[4][5] In situations of low sympathetic tone, pindolol can cause a mild stimulation of these receptors. This partial agonism is thought to be responsible for its clinical profile, which includes a lesser degree of bradycardia and bronchoconstriction compared to other non-selective beta-blockers.

Signaling Pathways

Pindolol's interaction with beta-adrenergic receptors modulates intracellular signaling cascades, primarily the Gs-cAMP-PKA pathway. As a partial agonist, it elicits a submaximal activation of this pathway compared to full agonists.

Pharmacological Profile of Clopamide

Clopamide is a thiazide-like diuretic that is structurally a sulfamoylbenzamide derivative.[6] It is primarily used for the treatment of hypertension and edema.

Mechanism of Action

Clopamide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[7] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in blood volume.

Signaling Pathways

The primary action of clopamide is at the level of the NCC transporter protein. The regulation of NCC activity itself is controlled by a complex signaling cascade involving WNK (With-No-Lysine) kinases and SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1). While clopamide directly inhibits the transporter, understanding this regulatory pathway is crucial for a complete picture of its pharmacological context.

Pharmacological Profile of the Pindolol and Clopamide Combination

The fixed-dose combination of pindolol and clopamide, marketed as Viskaldix, provides a synergistic antihypertensive effect by targeting two key mechanisms of blood pressure regulation.[1][3]

Pharmacokinetics

The pharmacokinetic parameters of the individual components are not significantly altered when administered as a fixed-dose combination. The bioavailability of both pindolol and clopamide is high.[3]

Table 1: Pharmacokinetic Parameters of Pindolol and Clopamide Combination (this compound)

| Parameter | Pindolol | Clopamide | Reference |

| Bioavailability | ≥ 85% | ≥ 85% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | 1-2 hours | [3] |

| Plasma Protein Binding | 40% | 46% | [3] |

| Volume of Distribution (Vd) | ~2 L/kg | ~1.5 L/kg | [3] |

| Elimination Half-life (t1/2) | 3-4 hours | 6 hours | [3] |

| Metabolism | Hepatic (partially) | - | [4] |

| Excretion | ~30-40% unchanged in urine | Primarily unchanged in urine | [3][4] |

Pharmacodynamics

The combination of pindolol and clopamide results in a greater reduction in blood pressure than either agent used as monotherapy.[2] Pindolol mitigates the reflex tachycardia that can sometimes be associated with diuretic use, while clopamide's volume-depleting effect complements the reduction in cardiac output and peripheral resistance induced by pindolol.

Clinical studies have demonstrated the efficacy and tolerability of the combination in patients with mild to moderate hypertension.[1][2] Long-term studies have shown sustained blood pressure control without the development of tolerance.[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the pharmacological profile of the pindolol and clopamide combination.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of pindolol for β-adrenergic receptors.

-

Objective: To measure the displacement of a radiolabeled antagonist by increasing concentrations of unlabeled pindolol.

-

Materials:

-

Cell membranes from cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]Iodocyanopindolol.

-

Unlabeled pindolol.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled pindolol.

-

In a 96-well plate, add cell membranes, a fixed concentration of [¹²⁵I]Iodocyanopindolol, and varying concentrations of unlabeled pindolol.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Incubate the plate at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of pindolol, and then calculate the Ki using the Cheng-Prusoff equation.

-

References

- 1. Two-years' study with a combination of pindolol and clopamide ('this compound') in patients with moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New design for clinical trial of antihypertensive drugs applied to pindolol, clopamide, and combinations thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. myupchar.com [myupchar.com]

- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Antihypertensive Effects of Pindolol and Clopamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synergistic antihypertensive effects observed with the combination of pindolol and clopamide. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, experimental data, and the physiological basis for the enhanced efficacy of this combination therapy.

Introduction

Hypertension is a multifactorial disease requiring a multifaceted therapeutic approach. The combination of antihypertensive agents with complementary mechanisms of action is a cornerstone of effective blood pressure management. This guide focuses on the synergistic partnership between pindolol, a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), and clopamide, a thiazide-like diuretic. Their combined use, historically available in products such as Viskaldix, leverages distinct physiological pathways to achieve greater blood pressure control than either agent alone.

Mechanisms of Action

The synergistic antihypertensive effect of the pindolol and clopamide combination stems from their distinct and complementary pharmacological actions. Pindolol primarily modulates the sympathetic nervous system's influence on the cardiovascular system, while clopamide targets renal salt and water reabsorption.

Pindolol: A Beta-Blocker with Intrinsic Sympathomimetic Activity

Pindolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1] The blockade of β1-receptors, predominantly located in the heart, leads to a reduction in heart rate and cardiac output, contributing to its antihypertensive effect.[1] Unlike many other beta-blockers, pindolol possesses significant intrinsic sympathomimetic activity (ISA).[2] This partial agonist activity means that in states of low catecholamine levels (e.g., at rest), pindolol exerts a mild stimulatory effect on beta-adrenergic receptors.[2] This ISA results in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without this property.[2]

The antihypertensive mechanism of beta-blockers is not fully elucidated but is thought to involve:

-

A reduction in sympathetic outflow from the central nervous system.[3]

-

Competitive antagonism of catecholamines at peripheral adrenergic receptor sites, leading to decreased cardiac output.[3]

-

Inhibition of renin release from the kidneys.[3]

Clopamide: A Thiazide-Like Diuretic

Clopamide is a diuretic that belongs to the thiazide-like class of drugs.[4] Its primary site of action is the distal convoluted tubule (DCT) of the nephron in the kidneys.[4] Here, it inhibits the sodium-chloride (Na+/Cl-) symporter (NCC), a protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] By blocking the NCC, clopamide increases the excretion of sodium and chloride, and consequently water, leading to a reduction in extracellular fluid and plasma volume.[4] This diuretic effect contributes to a decrease in blood pressure.[4] Additionally, like other thiazide-like diuretics, clopamide is believed to have some vasodilatory properties, which may further contribute to its antihypertensive action.[4]

Synergistic Interaction

The combination of pindolol and clopamide results in a synergistic, or at least additive, antihypertensive effect.[5][6] This is achieved through the interplay of their distinct mechanisms:

-

Volume Control and Counter-regulation: Clopamide's diuretic action reduces plasma volume, which is a primary driver of blood pressure. However, this can trigger a compensatory increase in renin secretion. Pindolol, by blocking beta-1 receptors in the juxtaglomerular apparatus of the kidney, can suppress this renin release, thus blunting the counter-regulatory response.[7]

-

Hemodynamic Balance: Clopamide's reduction in blood volume can lead to a reflex increase in sympathetic activity. Pindolol's beta-blocking activity directly counteracts this increased sympathetic tone, preventing a compensatory rise in heart rate and cardiac output.

-

Potassium Homeostasis: A common side effect of thiazide-like diuretics is hypokalemia (low potassium levels). Some evidence suggests that pindolol may have an antihypokalemic effect, diminishing the tendency for potassium loss when used in combination with clopamide.[7]

Data Presentation

The following tables summarize quantitative data from various clinical studies investigating the effects of pindolol and clopamide, both as monotherapies and in combination. It is important to note that the data are collated from different studies with varying designs, patient populations, and durations, and therefore direct comparisons should be made with caution.

Table 1: Effects on Blood Pressure and Heart Rate

| Treatment | Number of Patients (n) | Duration | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Change in Heart Rate (beats/min) | Reference(s) |

| Pindolol | 25 | 2 weeks | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

| Pindolol + Clopamide | 13 (of the 25) | Not Specified | Not Specified | Satisfactory result in 12/13 patients | Satisfactory result in 12/13 patients | Not Specified | [8] |

| Pindolol + Clopamide ('this compound') | 15 | 2 years | 10 mg pindolol / 5 mg clopamide (up to 3 tablets/day) | Significant Reduction | Significant Reduction | Not Specified | [9][10] |

| Pindolol + Clopamide ('this compound') | 8989 | 8 weeks | 10 mg pindolol / 5 mg clopamide (1 tablet/day in 83% of patients) | Excellent control in 75% | Excellent control in 75% | Not Specified | [11][12] |

| Pindolol + Clopamide (VKB 105) | 678 | 14 days | 10 mg pindolol / 5 mg clopamide (1-2 tablets/day) | Reduction to avg. 145 mmHg | Reduction to avg. 85 mmHg | Not Specified | [7] |

| Pindolol Monotherapy | 16 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [13] |

| Clopamide Monotherapy | 3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [13] |

| Pindolol + Clopamide | 39 | Not Specified | 10 mg pindolol / 5 mg clopamide | Not Specified | Not Specified | Not Specified | [13] |

Table 2: Effects on Plasma Lipids and Electrolytes

| Treatment | Study Duration | Change in Total Cholesterol | Change in Triglycerides | Change in HDL Cholesterol | Change in LDL Cholesterol | Change in Serum Potassium | Reference(s) |

| Clopamide Monotherapy | 6 months | Significant increase (p < 0.05) | Tendency to increase | Tendency to decrease | Tendency to increase | Not Specified | [14][15] |

| Pindolol Monotherapy | 6 months | No significant change | Significant reduction (p < 0.01) | Significant increase (p < 0.05) | No significant change | Not Specified | [14][15] |

| Pindolol + Clopamide | 6 months | No significant change | Decrease (NS) | Significant increase (p < 0.05) | No significant change | Pindolol may diminish potassium loss | [7][14][15] |

Experimental Protocols

General Clinical Trial Design for Antihypertensive Agents

-

Study Design: Most studies are randomized, and can be double-blind or open-label. Cross-over designs are sometimes used to compare different treatments within the same patient.[13][16]

-

Patient Population: Typically includes adults with mild to moderate essential hypertension.[8][9] Exclusion criteria often include secondary hypertension, severe renal or hepatic impairment, and contraindications to beta-blockers or diuretics.

-

Washout Period: A washout period of 2-4 weeks is common, during which patients discontinue their previous antihypertensive medications to establish a baseline blood pressure.[8][14]

-

Treatment Phases: Following the washout period, patients are randomized to receive pindolol, clopamide, the combination, or placebo. The treatment duration can range from a few weeks to several years.[9][11]

-

Dose Titration: Doses may be fixed or titrated upwards to achieve a target blood pressure, often with a maximum allowable dose.[9]

-

Measurements: Blood pressure and heart rate are measured at regular intervals, typically in the supine and standing positions.[9] Measurements are usually taken at the same time of day to minimize diurnal variations.

-

Biochemical Analyses: Blood and urine samples are collected at baseline and at various time points during the study to assess parameters such as serum electrolytes (potassium, sodium), renal function (creatinine), and plasma lipids.[14] In some studies, plasma renin activity and aldosterone levels are also measured.[17][18]

Specific Methodological Details from a Representative Study

One study provides some specific details of its methodology:

-

Patient Selection: 49 hypertensive patients (WHO Stage I-II) were included.[14][15]

-

Study Design: A 6-month study with three parallel randomized groups (clopamide monotherapy, pindolol monotherapy, and combination therapy).[14][15]

-

Data Collection: Total cholesterol, triglycerides, HDL, and LDL cholesterol were determined twice during the washout phase and after 1, 3, and 6 months of active treatment.[14][15]

-

Dose Adjustment: Daily drug doses were progressively adjusted to achieve optimal hypotensive effects.[14][15]

Visualization of Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathways of pindolol and clopamide, as well as their synergistic relationship.

Pindolol's Beta-Adrenergic Signaling Pathway

Caption: Pindolol's dual action on the β-adrenergic signaling pathway.

Clopamide's Mechanism of Action in the Nephron

Caption: Clopamide inhibits the Na+/Cl- symporter in the DCT.

Synergistic Antihypertensive Workflow

Caption: Complementary actions of pindolol and clopamide.

Conclusion

The combination of pindolol and clopamide represents a rational and effective approach to the management of hypertension. By targeting both the sympathetic nervous system and renal fluid balance, this combination therapy achieves a synergistic reduction in blood pressure that is often greater than that seen with either agent alone. Pindolol's intrinsic sympathomimetic activity may offer advantages in terms of heart rate modulation and potentially blunting some of the adverse metabolic effects associated with diuretics. This technical guide has provided a comprehensive overview of the mechanisms, experimental data, and physiological rationale for the use of this combination, offering a valuable resource for researchers and clinicians in the field of cardiovascular pharmacology. Further research, particularly well-designed, head-to-head comparative trials with modern antihypertensive agents, would be beneficial to fully elucidate the place of this combination in contemporary hypertension management.

References

- 1. benchchem.com [benchchem.com]

- 2. A dose-finding study of the combination of pindolol, clopamide and endralazine in the treatment of moderate-to-severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential benefit of combination therapy with diuretics and beta blockers having intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clopamide? [synapse.patsnap.com]

- 5. Beta-Blocker/Thiazide Diuretic Combos: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. drugs.com [drugs.com]

- 7. [A field study with the combination of Pindolol and Clopamid in antihpertensive therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antihypertensive effect of pindolol (Visken) alone and combined with clopamide (Brinaldix) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-years' study with a combination of pindolol and clopamide ('this compound') in patients with moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A multi-centre general practice trial of a pindolol/clopamide combination ('this compound') in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. New design for clinical trial of antihypertensive drugs applied to pindolol, clopamide, and combinations thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of pindolol and clopamide on blood lipids in arterial hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trial of antihypertensive interventions and management. Design, methods, and selected baseline results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 18. The effect of pindolol on plasma renin activity and blood pressure in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]

Pindolol's Profile as a 5-HT1A Receptor Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindolol, a compound available in the antihypertensive medication Viskaldix, is a non-selective β-adrenergic receptor antagonist.[1][2][3][4][5] Beyond its primary indication, pindolol has garnered significant scientific interest due to its notable activity as a partial agonist at the serotonin 1A (5-HT1A) receptor.[3][6][7] This dual pharmacological action has led to its investigation as an adjunctive therapy in the treatment of major depressive disorder, with the aim of accelerating the therapeutic onset of selective serotonin reuptake inhibitors (SSRIs).[7][8][9] This technical guide provides an in-depth examination of pindolol's interaction with the 5-HT1A receptor, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated molecular pathways and experimental procedures.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of pindolol at the 5-HT1A receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of (-)-Pindolol for the 5-HT1A Receptor

| Radioligand | Tissue/Cell Line | K_i_ (nM) |

| [³H]8-OH-DPAT | CHO-h5-HT1A cells | 6.4 |

K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: Functional Activity of (-)-Pindolol at the 5-HT1A Receptor

| Assay | Cell Line | EC_50_ (nM) | Intrinsic Activity (% of 5-HT) |

| [³⁵S]GTPγS Binding | CHO-h5-HT1A cells | Not Reported | 20.3 |

EC_50_ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic Activity refers to the ability of a drug to produce a maximal effect and is expressed as a fraction of the maximal effect of a full agonist (in this case, serotonin/5-HT).

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition of [³H]8-OH-DPAT Binding

This protocol outlines a competitive binding assay to determine the inhibition constant (K_i_) of pindolol for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor (CHO-h5-HT1A).

-

Radioligand: [³H]8-OH-DPAT.

-

Competitor: (-)-Pindolol.

-

Non-specific Control: 10 µM Serotonin (5-HT).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Counter and Fluid.

Methodology:

-

Membrane Preparation:

-

Homogenize CHO-h5-HT1A cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and re-centrifuge.

-

Resuspend the final pellet in assay buffer to a desired protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (at a concentration near its K_d_), and 100 µL of the membrane suspension.

-

Non-specific Binding: Add 50 µL of 10 µM 5-HT, 50 µL of [³H]8-OH-DPAT, and 100 µL of the membrane suspension.

-

Competition: Add 50 µL of varying concentrations of (-)-pindolol, 50 µL of [³H]8-OH-DPAT, and 100 µL of the membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature (approximately 25°C) for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the pindolol concentration to generate a competition curve.

-

Determine the IC_50_ (the concentration of pindolol that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Functional Assay: [³⁵S]GTPγS Binding

This functional assay measures the ability of pindolol to stimulate G-protein activation through the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from CHO-h5-HT1A cells.

-

Radioligand: [³⁵S]GTPγS.

-

Agonists: (-)-Pindolol and 5-HT (as a full agonist).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

-

Filtration Apparatus and Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Follow the same procedure as for the radioligand binding assay.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of varying concentrations of (-)-pindolol or 5-HT.

-

Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Add 25 µL of the membrane suspension pre-incubated with GDP.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the agonist-stimulated increase in [³⁵S]GTPγS binding.

-

Calculate the EC_50_ and E_max_ values from the dose-response curves.

-

Express the intrinsic activity of pindolol as a percentage of the maximal stimulation induced by the full agonist, 5-HT.

-

Mandatory Visualizations

Signaling Pathway of Pindolol at the 5-HT1A Receptor

Caption: Pindolol's partial agonism at the 5-HT1A receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways such as PKA and MAPK/ERK.

Experimental Workflow for [³H]8-OH-DPAT Competition Binding Assay

Caption: A streamlined workflow for determining the binding affinity of pindolol to the 5-HT1A receptor using a competitive radioligand binding assay.

References

- 1. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Pindolol - Wikipedia [en.wikipedia.org]

- 4. Pindolol (Visken): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Pindolol Tablets, USP 5 mg and 10 mgRx Only [dailymed.nlm.nih.gov]

- 6. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Clopamide's Diuretic and Natriuretic Effects in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopamide, a thiazide-like diuretic, effectively promotes diuresis and natriuresis by inhibiting the sodium-chloride (Na+-Cl-) symporter in the distal convoluted tubules of the kidneys. This mechanism of action leads to increased excretion of sodium and water, making it a valuable agent in the management of hypertension and edema. This technical guide provides a comprehensive overview of the diuretic and natriuretic effects of clopamide, with a particular focus on its application in combination therapy. This document summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to provide a thorough resource for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter

Clopamide exerts its diuretic and natriuretic effects by targeting the Na+-Cl- cotransporter (NCC), a key protein responsible for sodium reabsorption in the distal convoluted tubule (DCT) of the nephron.[1][2] By inhibiting the NCC, clopamide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine volume (diuresis) and sodium excretion (natriuresis).[2]

Signaling Pathway of NCC Regulation and Clopamide Action

The activity of the NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). The WNK kinases phosphorylate and activate SPAK/OSR1, which in turn directly phosphorylates and activates the NCC. Thiazide-like diuretics, including clopamide, are thought to interfere with this pathway, leading to a reduction in NCC activity.

Caption: Simplified signaling pathway of NCC regulation and Clopamide's inhibitory action.

Quantitative Diuretic and Natriuretic Effects of Clopamide Monotherapy

Clinical studies have quantified the dose-dependent diuretic and natriuretic effects of clopamide. The following table summarizes data from a study by McNeil et al. (1987) investigating the effects of single oral doses of clopamide in healthy volunteers.[1]

| Dose of Clopamide | Mean Peak Urine Flow Rate (mL/min) | Mean Total Sodium Excretion (mmol/24h) | Mean Total Chloride Excretion (mmol/24h) | Mean Total Potassium Excretion (mmol/24h) |

| Placebo | 2.8 | 135 | 120 | 55 |

| 5 mg | 7.5 | 250 | 240 | 70 |

| 10 mg | 8.0 | 260 | 255 | 75 |

| 20 mg | 8.2 | 265 | 260 | 78 |

Data adapted from McNeil et al. (1987)[1]

The data indicates a significant increase in urine flow, as well as sodium and chloride excretion with clopamide administration compared to placebo.[1] A dose-dependent effect is observed, although the difference in total sodium and chloride output between the 5 mg, 10 mg, and 20 mg doses was not substantial, suggesting that 5 mg may be near the top of the dose-response curve for these parameters.[1] A moderate increase in potassium excretion was also noted.[1]

Clopamide in Combination Therapy for Hypertension

Clopamide is frequently used in combination with other antihypertensive agents, most notably the beta-blocker pindolol, to achieve better blood pressure control. While the primary outcome of these combination studies is blood pressure reduction, the diuretic and natriuretic effects of clopamide are fundamental to this therapeutic success.

Unfortunately, the available abstracts of several key clinical trials on the combination of clopamide and pindolol do not provide specific quantitative data on urine volume and sodium excretion.[3][4][5][6][7] These studies primarily report on blood pressure changes and effects on serum potassium levels.

| Combination Therapy Study | Dosage | Key Findings Related to Diuretic/Natriuretic Effects |

| Rosenfeld et al. (1974) | Clopamide and Pindolol | Investigated problems arising from the combined therapy, including hypokalemia.[4] |

| Persson (1977) | Clopamide and Pindolol | Supplementing pindolol with clopamide resulted in a satisfactory antihypertensive response in most patients who did not respond to pindolol alone.[3] |

| Reiterer (1980) | Clopamide and Pindolol | Studied the long-term effects on exercise performance in hypertensive patients.[6] |

| Wyrzykowski et al. (1988) | Clopamide and Pindolol | Examined the effect on left-ventricular systolic and diastolic time intervals.[7] |

| A multi-centre general practice trial (1979) | 10 mg pindolol + 5 mg clopamide | Resulted in excellent blood pressure control in the majority of patients.[8] |

Further research is required to access the full-text of these and similar studies to extract detailed quantitative data on the diuretic and natriuretic effects of clopamide in these combination regimens.

Experimental Protocols

The following sections outline the general methodologies employed in clinical trials to assess the diuretic and natriuretic effects of drugs like clopamide.

General Experimental Workflow for Assessing Diuretic Effects

Caption: A generalized workflow for clinical trials evaluating diuretic and natriuretic effects.

Protocol for 24-Hour Urine Collection

Accurate measurement of diuretic and natriuretic effects relies on the precise collection of 24-hour urine samples. The following is a standardized protocol:

-

Start of Collection: The collection begins in the morning. The patient should empty their bladder completely into the toilet and note the exact time. This first void is not collected.

-

Collection Period: For the next 24 hours, all urine passed must be collected in the provided container(s). It is crucial to collect every drop.

-

Storage: The collection container should be kept in a cool place, such as a refrigerator or a cooler with ice packs, for the entire 24-hour period to prevent degradation of urinary components.

-

End of Collection: Exactly 24 hours after the start time, the patient should attempt to empty their bladder one last time and add this final sample to the collection container.

-

Labeling and Transport: The container should be clearly labeled with the patient's name and the start and end times of the collection. The sample should then be transported to the laboratory for analysis as soon as possible.

Laboratory Analysis of Urine Samples

Upon receipt at the laboratory, the total volume of the 24-hour urine collection is measured and recorded. Aliquots of the pooled urine are then taken for the analysis of electrolyte concentrations, including sodium, chloride, and potassium. These concentrations are typically measured using ion-selective electrodes. The total 24-hour excretion of each electrolyte is then calculated by multiplying its concentration by the total urine volume.

Conclusion

Clopamide is an effective thiazide-like diuretic that significantly increases urine volume and sodium excretion. Its mechanism of action through the inhibition of the Na+-Cl- cotransporter is well-established. While quantitative data for clopamide monotherapy is available, there is a need for more detailed reporting of diuretic and natriuretic effects in studies of combination therapies. Standardized experimental protocols, particularly for 24-hour urine collection and analysis, are crucial for the accurate assessment of these effects. A deeper understanding of the quantitative impact of clopamide in combination regimens will further aid in the optimization of antihypertensive therapies.

References

- 1. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clopamide? [synapse.patsnap.com]

- 3. New design for clinical trial of antihypertensive drugs applied to pindolol, clopamide, and combinations thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of essential hypertension with pindolol and clopamide: problems arising from a combined beta blocker and diuretic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of once daily beta-adrenoceptor blocker-thiazide diuretic combination on the ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of long-term treatment with a beta-receptor blocker, pindolol, combined with a diuretic agent, clopamide, on exercise performance in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of the treatment with pindolol and clopamide on left-ventricular systolic and diastolic time intervals in patients with moderate primary arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for study of the effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Viskaldix Following Oral Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viskaldix is a fixed-dose combination antihypertensive medication containing pindolol, a non-selective beta-adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), and clopamide, a thiazide-like diuretic. This combination leverages two distinct mechanisms of action to achieve effective blood pressure control. Understanding the pharmacokinetic and bioavailability profile of this compound is crucial for optimizing its therapeutic use and for the development of future drug formulations. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound's active components, pindolol and clopamide, following oral administration.

Pharmacokinetic Profiles of Pindolol and Clopamide

The pharmacokinetic parameters of pindolol and clopamide, both individually and as a combined formulation in this compound, have been well-characterized. The combination of these two active ingredients does not significantly alter their individual pharmacokinetic profiles.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for pindolol and clopamide upon oral administration.

Table 1: Pharmacokinetic Parameters of Pindolol

| Parameter | Value | References |

| Bioavailability | ~87% to 95% | [1][2] |

| Time to Peak (Tmax) | ~1-2 hours | [1][2] |

| Maximum Concentration (Cmax) | 33.1 ± 5.2 ng/mL (after 5 mg dose) | |

| Volume of Distribution (Vd) | ~2 L/kg | [1] |

| Plasma Protein Binding | 40-60% | [1][2] |

| Metabolism | Hepatic (60-65%) | [1] |

| Elimination Half-life (t½) | 3-4 hours | [1][2] |

| Excretion | Urine (30-40% as unchanged drug), Feces (6-9%) | [1] |

Table 2: Pharmacokinetic Parameters of Clopamide

| Parameter | Value | References |

| Bioavailability | ≥ 85% | [3] |

| Oral Absorption | Rapid and almost complete | [3] |

| Time to Peak (Tmax) | ~1-2 hours | [3] |

| Volume of Distribution (Vd) | ~1.5 L/kg | [3] |

| Plasma Protein Binding | ~46% | [3] |

| Metabolism | Hepatic | [4] |

| Elimination Half-life (t½) | ~10 hours | [5][6] |

| Excretion | Primarily in urine | [4] |

Table 3: Pharmacokinetic Parameters of this compound (Pindolol/Clopamide Combination)

| Parameter | Pindolol | Clopamide | References |

| Bioavailability | ≥ 85% | ≥ 85% | [3] |

| Time to Peak (Tmax) | ~1 hour | ~1-2 hours | [3] |

| Plasma Protein Binding | 40% | 46% | [3] |

| Volume of Distribution (Vd) | ~2 L/kg | ~1.5 L/kg | [3] |

Experimental Protocols

Bioavailability and Pharmacokinetic Study Design

A typical study to determine the pharmacokinetics and bioavailability of this compound would likely follow a single-dose, open-label, crossover design in healthy adult volunteers.

1. Subject Selection:

-

Inclusion Criteria: Healthy male and female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within the normal range. Participants would provide written informed consent.

-

Exclusion Criteria: History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal diseases; known hypersensitivity to pindolol, clopamide, or other beta-blockers or thiazide diuretics; pregnancy or lactation; use of any prescription or over-the-counter medications for a specified period before the study.

2. Study Procedure:

-

Dosing: After an overnight fast, subjects would receive a single oral dose of this compound (e.g., 10 mg pindolol/5 mg clopamide).

-

Blood Sampling: Venous blood samples would be collected into heparinized tubes at pre-defined time points, for example: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

Plasma Preparation: Blood samples would be centrifuged to separate the plasma, which would then be stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Washout Period: A washout period of at least one week would separate the dosing periods in a crossover design.

Analytical Methodology for Drug Quantification

The concentrations of pindolol and clopamide in plasma samples would be determined using a validated bioanalytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

1. Sample Preparation:

-

A liquid-liquid extraction or solid-phase extraction method would be employed to isolate pindolol and clopamide from the plasma matrix. An internal standard would be added to the plasma samples prior to extraction to ensure accuracy and precision.

2. Chromatographic Conditions (Example for HPLC):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, delivered in an isocratic or gradient elution mode.

-

Detector: UV detector set at a wavelength suitable for both pindolol and clopamide, or a tandem mass spectrometer for higher sensitivity and selectivity.

3. Method Validation:

-

The analytical method would be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, and stability.

Pharmacokinetic Analysis

Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters would include:

-

Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

-

Tmax (Time to Cmax): Determined directly from the observed data.

-

AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

-

t½ (Elimination Half-life): Calculated from the terminal elimination rate constant.

-

Vd (Volume of Distribution): Calculated as Dose/AUC * t½ / 0.693.

-

CL (Total Body Clearance): Calculated as Dose/AUC.

Visualizations

Pharmacokinetic Workflow

Caption: Experimental workflow for a this compound pharmacokinetic study.

Mechanism of Action of Pindolol

Caption: Mechanism of action of pindolol.

Mechanism of Action of Clopamide

Caption: Mechanism of action of clopamide.

Conclusion

This compound, a fixed-dose combination of pindolol and clopamide, exhibits a predictable pharmacokinetic profile with rapid absorption and good bioavailability for both components. The pharmacokinetic parameters of the individual drugs are not significantly affected by their co-administration in this compound. This comprehensive understanding of the pharmacokinetics and bioavailability of this compound is essential for its safe and effective use in the management of hypertension and provides a valuable foundation for further research and development in this area.

References

- 1. beta-Adrenoceptor blocking effects and pharmacokinetics of pindolol. A study in hypertensive Africans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pindolol's Molecular Landscape Beyond Beta-Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Pindolol, a non-selective beta-adrenergic receptor antagonist, has long been a staple in the management of hypertension. However, extensive research has revealed a more intricate pharmacological profile, highlighting its significant interactions with molecular targets beyond the adrenergic system. This technical guide provides a comprehensive exploration of pindolol's non-canonical targets, with a primary focus on the serotonin 5-HT1A and 5-HT1B receptors. Its nuanced activity at these sites has positioned pindolol as a tool for both basic research and clinical investigation, particularly in its role as an adjunct therapy for major depressive disorder. This document will systematically present quantitative binding and functional data, detail key experimental protocols, and provide visual representations of the underlying signaling pathways and experimental workflows.

Core Molecular Targets Beyond Beta-Adrenergic Receptors

The most extensively characterized non-beta-adrenergic targets of pindolol are the serotonin 5-HT1A and 5-HT1B receptors. Pindolol's action at the 5-HT1A receptor is particularly complex, exhibiting properties of a partial agonist or a functional antagonist depending on the specific receptor population (presynaptic autoreceptors versus postsynaptic receptors) and the experimental context.[1][2] This dual functionality is central to its proposed mechanism for accelerating the therapeutic onset of selective serotonin reuptake inhibitors (SSRIs).[2] Additionally, pindolol demonstrates a notable affinity for the 5-HT1B receptor.[1][3] Emerging evidence also points towards interactions with other neurotransmitter systems, including dopaminergic pathways.[4]

Data Presentation: Quantitative Analysis of Pindolol's Activity

The following tables summarize the binding affinities and functional potencies of pindolol at its key non-beta-adrenergic receptor targets.

Table 1: Binding Affinity of Pindolol for 5-HT1A and 5-HT1B Receptors

| Compound | Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| (±)-Pindolol | 5-HT1A | [³H]WAY-100635 | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 | [4] |

| (±)-Pindolol | 5-HT1A | [³H]WAY-100635 | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 | [4] |

| (-)-Pindolol | 5-HT1A | [³H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8 | [4] |

| (-)-Pindolol | 5-HT1A | [³H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5 | [4] |

| (-)-Pindolol | 5-HT1A | Not Specified | CHO-h5-HT1A cells | 6.4 | [5] |

| (±)-Pindolol | 5-HT1A | Not Specified | Not Specified | 8.9 | |

| (±)-Pindolol | 5-HT1B | Not Specified | Not Specified | 6.8 (IC₅₀) |

Table 2: Functional Activity of Pindolol at the 5-HT1A Receptor

| Assay Type | Parameter | Tissue/Cell Line | Value | Reference |

| [³⁵S]GTPγS Binding | Intrinsic Activity (vs. 5-HT) | CHO-h5-HT1A cells | 20.3% | [5] |

| cAMP Accumulation | Activity Profile | Not Specified | Weak Partial Agonist | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize pindolol's interactions with its non-beta-adrenergic targets.

Radioligand Binding Assay for 5-HT1A Receptors

Objective: To determine the binding affinity (Kᵢ) of pindolol for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor or post-mortem human brain tissue (e.g., dorsal raphe, hippocampus).

-

Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Competitor: (-)-Pindolol.

-

Non-specific Control: 10 µM Serotonin (5-HT).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding), 10 µM 5-HT (for non-specific binding), or pindolol at various concentrations.

-

50 µL of [³H]8-OH-DPAT (final concentration ~1 nM).

-

100 µL of membrane suspension (20-40 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Determine the IC₅₀ value of pindolol by non-linear regression of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (partial agonism) of pindolol at the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Agonist: (-)-Pindolol and 5-HT (for comparison).

-

Non-specific Control: 10 µM unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of pindolol or 5-HT at various concentrations.

-

25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

25 µL of membrane suspension (10-20 µg of protein) pre-incubated with GDP.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Filtration and Counting: As described for the radioligand binding assay.

-

Data Analysis:

-

Determine the agonist-stimulated increase in [³⁵S]GTPγS binding.

-

Calculate EC₅₀ and Eₘₐₓ values from the dose-response curves.

-

Express the intrinsic activity as a percentage of the maximal stimulation induced by the full agonist 5-HT.[4]

-

In Vivo Microdialysis

Objective: To measure the effect of pindolol on extracellular neurotransmitter levels (e.g., serotonin, dopamine) in specific brain regions of freely moving animals.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Surgical Equipment: Stereotaxic frame, drill, guide cannula.

-

Microdialysis Probes: With appropriate membrane length and molecular weight cut-off.

-

Perfusion Pump and Syringes.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4.

-

Fraction Collector.

-

Analytical System: HPLC with electrochemical detection (HPLC-ED) for monoamine analysis.

-

Pindolol Solution.

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, dorsal raphe nucleus). Allow for a recovery period of several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer pindolol systemically (e.g., intraperitoneally or subcutaneously) or locally via reverse dialysis through the probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter concentrations using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the time course of neurotransmitter changes.

Mandatory Visualizations

Signaling Pathways

References

- 1. (-)-Pindolol increases dialysate concentrations of dopamine and noradrenaline, but not serotonin, in the frontal cortex of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Preclinical Efficacy and Safety of Viskaldix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viskaldix is a combination antihypertensive medication comprising pindolol, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), and clopamide, a thiazide-like diuretic. This technical guide provides a comprehensive overview of the preclinical data on the efficacy and safety of these two active components, offering insights for researchers and professionals in drug development. As direct preclinical studies on the fixed combination "this compound" are not extensively available in the public domain, this guide synthesizes the individual preclinical profiles of pindolol and clopamide to project the preclinical characteristics of their combined use.

Core Mechanism of Action

This compound exerts its antihypertensive effect through two distinct and complementary mechanisms:

-

Pindolol: As a beta-blocker, pindolol competitively antagonizes beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. Its intrinsic sympathomimetic activity results in a partial agonistic effect, which may mitigate some of the adverse effects associated with other beta-blockers, such as significant bradycardia.

-

Clopamide: As a thiazide-like diuretic, clopamide inhibits the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent decrease in blood volume and blood pressure.

Efficacy Studies in Animal Models

Preclinical studies in various animal models of hypertension have demonstrated the antihypertensive efficacy of both pindolol and thiazide-like diuretics.

Pindolol Efficacy Data

| Animal Model | Treatment and Dose | Key Efficacy Findings | Reference |

| DOCA/salt Hypertensive Rats | Pindolol (10-50 µg/kg, oral) | Dose-dependent decrease in blood pressure. | |

| Spontaneously Hypertensive Rats (SHR) | Pindolol (10-1000 µg/kg, s.c.) | Dose-related decreases in mean arterial pressure (MAP). A 10 µg/kg dose decreased MAP by 25 mmHg. | |

| Renal Hypertensive Rats (2K1C Goldblatt model) | Pindolol (1 mg/kg/day, p.o.) | Reversed cardiac hypertrophy. | |

| Hypertensive Dogs | Pindolol | Demonstrated antihypertensive activity. |

Clopamide/Thiazide-like Diuretic Efficacy Data

Note: Preclinical efficacy data for clopamide is limited. The following data for indapamide, a structurally and mechanistically similar thiazide-like diuretic, is presented as a representative example.

| Animal Model | Treatment and Dose | Key Efficacy Findings | Reference |

| Genetically Hypertensive Rats | Indapamide (1-3 mg/kg, oral) | Showed antihypertensive activity lasting at least 48 hours. | |

| DOCA/salt Hypertensive Rats | Indapamide (1-100 mg/kg, oral) | Single oral doses lowered systolic blood pressure by 10 to 35 mmHg for up to 96 hours. | |

| Unilaterally-nephrectomised DOCA/salt Hypertensive Rats | Indapamide (1-3 mg/kg, oral) | Demonstrated antihypertensive activity. | |

| Dogs with Renal Encapsulation-induced Hypertension | Indapamide (1-3 mg/kg, oral) | Showed antihypertensive activity. |

Safety and Toxicology Profile

Pindolol Safety Data

| Study Type | Animal Model | Key Safety Findings | Reference |

| Acute Oral Toxicity (LD50) | Rat | 263 mg/kg | [1][2] |

| Acute Oral Toxicity (LD50) | Mouse | 235 mg/kg | [1] |

| Chronic Oral Toxicity (1-2 years) | Mice, Rats, Dogs | No significant toxic effects observed. | [3] |

| Carcinogenicity (2 years) | Rats (up to 59 mg/kg/day), Mice (up to 124 mg/kg/day) | No neoplastic, preneoplastic, or nonneoplastic pathologic lesions produced. | [3] |

| Fertility and Reproductive Performance | Rats | No adverse effects at 10 mg/kg. At 30 mg/kg/day, decreased mating was associated with testicular atrophy and/or decreased spermatogenesis, though the drug-relatedness was not definitively established. | [3] |

Clopamide Safety Data

Experimental Protocols

Induction of Hypertension in Animal Models

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model:

-

Animal Selection: Male Wistar rats (180-200g) are commonly used.

-

Uninephrectomy: Animals are anesthetized, and the left kidney is surgically removed through a flank incision.

-

DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered, typically via subcutaneous injection (e.g., 25 mg/kg twice weekly) or implantation of a slow-release pellet.

-

Salt Loading: The rats are provided with a high-salt diet, usually 1% NaCl in their drinking water, ad libitum.

-

Hypertension Development: Blood pressure is monitored weekly, and hypertension typically develops over 4-6 weeks.

Spontaneously Hypertensive Rat (SHR) Model:

-

Animal Selection: Spontaneously Hypertensive Rats (SHR) and their normotensive control strain, Wistar-Kyoto (WKY) rats, are used.

-

Age: Hypertension in SHRs develops spontaneously with age, typically starting around 6-8 weeks and becoming well-established by 12-14 weeks.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

Blood Pressure Measurement

Tail-Cuff Plethysmography (Non-invasive):

-

Rats are placed in a restrainer to minimize movement.

-

A cuff with a pneumatic pulse sensor is placed around the base of the tail.

-

The cuff is inflated to occlude blood flow and then gradually deflated.

-

The reappearance of the pulse is detected by the sensor, and systolic blood pressure is recorded. Multiple readings are taken and averaged for each animal.

Radiotelemetry (Invasive):

-

A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta or carotid artery of the rat under anesthesia.

-

After a recovery period, the transmitter continuously records and transmits blood pressure and heart rate data from the conscious, freely moving animal. This method allows for long-term, stress-free monitoring.

Signaling Pathways and Experimental Workflows

Pindolol Signaling Pathway

Pindolol acts as a non-selective antagonist with partial agonist activity at β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase and subsequent activation of Protein Kinase A (PKA).

Clopamide Signaling Pathway

Clopamide, as a thiazide-like diuretic, targets the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling cascade. Thiazide-like diuretics inhibit the transport function of NCC.

Experimental Workflow for a Combination Study

The following diagram illustrates a typical experimental workflow for evaluating the antihypertensive effects of a combination therapy like this compound in a preclinical setting.

Conclusion